![molecular formula C9H7F5O B2948394 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol CAS No. 345-40-4](/img/structure/B2948394.png)
2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol
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Overview
Description
2,2,3,3,3-Pentafluoro-1-propanol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been used as an alternative cleaning agent for chlorofluorocarbon . It has also been used as a derivatization reagent in the detection of certain compounds in human and rat plasma by GC-MS .
Molecular Structure Analysis
The molecular formula of 2,2,3,3,3-Pentafluoro-1-propanol is C3H3F5O, and its molecular weight is 150.05 . The structure includes a propanol group with five fluorine atoms attached, making it a fluorinated compound .Chemical Reactions Analysis
2,2,3,3,3-Pentafluoro-1-propanol has been used in the preparation of trifluoromethyl ynamines, which in turn converted aldehydes to α-trifluoromethyl-α,β-unsaturated amides .Physical And Chemical Properties Analysis
2,2,3,3,3-Pentafluoro-1-propanol is a liquid at room temperature. It has a refractive index of 1.288 (lit.) and a density of 1.505 g/mL at 25 °C (lit.) . It boils at 80 °C/748 mmHg (lit.) .Scientific Research Applications
Derivatization Reagent in Analytical Chemistry
2,2,3,3,3-Pentafluoro-1-propanol serves as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) analyses. Researchers use it to enhance the detectability of specific compounds. Notably, it has been employed in the following contexts:
- Detection of Unlabeled and 15N2-Labeled Amino Acids : PFPOH facilitates the detection of amino acids like L-tryptophan, L-kynurenine, serotonin, and quinolinic acid in human and rat plasma .
- Simultaneous Analysis of Cocaine and Metabolites : Researchers have used PFPOH to derivatize cocaine, cocaethylene, and their potential metabolic and pyrolytic products in blood, urine, and muscle samples .
Alternative Cleaning Agent
Due to its environmentally friendly properties, 2,2,3,3,3-Pentafluoro-1-propanol has found use as an alternative cleaning agent. It serves as a replacement for chlorofluorocarbon-based solvents .
Synthesis of Trifluoromethyl Ynamines
Researchers have utilized PFPOH in the preparation of trifluoromethyl ynamines. These intermediates play a crucial role in converting aldehydes to α-trifluoromethyl-α,β-unsaturated amides .
Fluorinated Building Block
As a fluorinated alcohol, PFPOH serves as a building block for designing novel compounds. Researchers can modify its structure to create derivatives with tailored properties.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound has been used as a derivatization reagent in the detection of various biochemical compounds .
Mode of Action
As a derivatization reagent, 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol interacts with its targets (such as L-tryptophan, L-kynurenine, serotonin, and quinolinic acid) to form derivatives that can be detected by gas chromatography-mass spectrometry (GC-MS) . The resulting changes include the formation of derivatives that are more volatile, thermally stable, and suitable for GC-MS analysis.
Result of Action
The primary result of the action of 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol is the formation of derivatives that can be detected by GC-MS . This facilitates the study of various biochemical compounds and their roles in human and rat plasma .
Action Environment
The efficacy and stability of 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. As a laboratory reagent, it should be stored under appropriate conditions to maintain its stability and effectiveness .
properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-phenylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O/c10-8(11,9(12,13)14)7(15)6-4-2-1-3-5-6/h1-5,7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTHMWQTLWZQKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(F)(F)F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol |
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